

# Spectroscopic Profile of 1,5-Dimethyl Citrate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: 1,5-Dimethyl Citrate

Cat. No.: B1141270

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,5-Dimethyl Citrate**, a key intermediate in various chemical syntheses. This document presents available experimental and predicted spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

## Core Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,5-Dimethyl Citrate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **1,5-Dimethyl Citrate**

Chemical Shift (δ) ppm	Multiplicity	Assignment
3.62	Singlet	6H, -OCH <sub>3</sub> (two symmetrical methoxy groups)
2.93	Doublet	2H, -CH <sub>2</sub> - (diastereotopic methylene protons)
2.84	Doublet	2H, -CH <sub>2</sub> - (diastereotopic methylene protons)

Solvent: Not specified in the available literature, but likely CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **1,5-Dimethyl Citrate**

Predicted Chemical Shift (δ) ppm	Assignment
~175	C=O (Carboxylic acid)
~171	C=O (Ester)
~73	C-OH (Tertiary alcohol)
~52	-OCH <sub>3</sub> (Methoxy)
~43	-CH <sub>2</sub> - (Methylene)

Note: The <sup>13</sup>C NMR data is predicted as experimental data is not readily available in the cited literature. Predicted values are based on typical chemical shifts for similar functional groups.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1,5-Dimethyl Citrate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500 - 2500	Broad	O-H stretch (Carboxylic acid)
~2950	Medium	C-H stretch (Aliphatic)
~1735	Strong	C=O stretch (Ester)
~1710	Strong	C=O stretch (Carboxylic acid)
~1200	Strong	C-O stretch (Ester and Carboxylic acid)

Note: The IR data is predicted based on characteristic absorption frequencies for the functional groups present in **1,5-Dimethyl Citrate**. Experimental spectra were not available in the reviewed sources.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1,5-Dimethyl Citrate**

m/z	Ion	Method
242.8	$[M+Na]^+$	ESI-MS
218.8	$[M-H]^-$	ESI-MS

Molecular Formula:  $C_8H_{12}O_7$  Molecular Weight: 220.18 g/mol

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like **1,5-Dimethyl Citrate**.

Caption: General workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of **1,5-Dimethyl Citrate**.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize **1,5-Dimethyl Citrate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

Sample Preparation:

- Weigh approximately 5-10 mg of purified **1,5-Dimethyl Citrate** for  $^1H$  NMR and 20-50 mg for  $^{13}C$  NMR.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or Chloroform- $d$ ). The choice of solvent is critical and should be one in which the compound is

fully soluble.

- Transfer the solution to a clean, dry 5 mm NMR tube.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

#### $^1\text{H}$ NMR Acquisition:

- Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 298 K).
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimal resolution.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons for each resonance.

#### $^{13}\text{C}$ NMR Acquisition:

- Following  $^1\text{H}$  NMR, acquire the  $^{13}\text{C}$  NMR spectrum. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
- Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are generally required compared to  $^1\text{H}$  NMR.
- Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a small amount of the solid **1,5-Dimethyl Citrate** sample directly onto the ATR crystal, ensuring good contact.
- Apply pressure using the instrument's pressure arm to ensure a good interface between the sample and the crystal.
- Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400  $\text{cm}^{-1}$ .

#### Data Analysis:

- The background spectrum is automatically subtracted from the sample spectrum.
- Identify the characteristic absorption bands and correlate them with specific functional groups (e.g., O-H, C=O, C-O).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the molecule.

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

#### Sample Preparation:

- Prepare a dilute solution of **1,5-Dimethyl Citrate** (typically in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ESI source.

- The solution may be introduced into the mass spectrometer via direct infusion or through an LC system.

#### Data Acquisition (ESI-MS):

- The sample solution is introduced into the ESI source, where it is nebulized and ionized, typically forming protonated  $[M+H]^+$ , sodiated  $[M+Na]^+$ , or deprotonated  $[M-H]^-$  ions.
- The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight).
- The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio ( $m/z$ ).
- For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is measured, which allows for the determination of the elemental formula.

This guide provides a foundational understanding of the spectroscopic characteristics of **1,5-Dimethyl Citrate**. For further in-depth analysis, it is recommended to consult specialized spectroscopic databases and perform experimental validation.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)